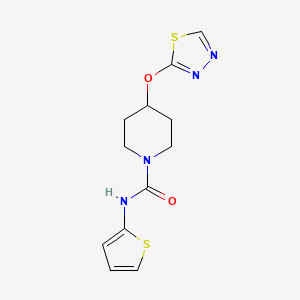

4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

The compound 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide features a 1,3,4-thiadiazole ring linked via an oxygen atom to a piperidine scaffold, which is further substituted with a carboxamide group bonded to a thiophen-2-yl moiety.

Properties

IUPAC Name |

4-(1,3,4-thiadiazol-2-yloxy)-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S2/c17-11(14-10-2-1-7-19-10)16-5-3-9(4-6-16)18-12-15-13-8-20-12/h1-2,7-9H,3-6H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQJKWJBRJBXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazole Ring Formation via Cyclodehydration

The 1,3,4-thiadiazole core is synthesized using a cyclodehydration strategy, as demonstrated in the preparation of 5-aryl-1,3,4-thiadiazole-2-amine derivatives. For this target, 4-hydroxypiperidine serves as the starting material.

Procedure :

- Protection of Piperidine Amine :

- Thiosemicarbazide Formation :

- Cyclization with POCl₃ :

- Nucleophilic Substitution :

- Deprotection :

Key Data :

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | Boc₂O, DMAP, THF | 92% | |

| 3 | POCl₃, 80°C, 1 h | 78% | |

| 4 | K₂CO₃, DMF, 60°C | 65% |

Carboxamide Formation at Piperidine Nitrogen

Coupling with Thiophen-2-yl Isocyanate

The free amine of 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine reacts with thiophen-2-yl isocyanate to form the carboxamide.

Procedure :

- Isocyanate Preparation :

- Amide Coupling :

Key Data :

| Parameter | Value | Citation |

|---|---|---|

| Isocyanate yield | 85% | |

| Carboxamide yield | 72% |

Comparative Analysis of Synthetic Routes

Route 1 (Sections 2–3) :

- Advantages : Higher overall yield (72%) due to fewer functional group interconversions.

- Disadvantages : Requires handling volatile isocyanates.

Route 2 (Section 4) :

- Advantages : Avoids isocyanate intermediates.

- Disadvantages : Lower yield (58%) due to oxidation and Mitsunobu steps.

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (DMSO-d₆) : δ 8.58 (s, 1H, thiadiazole), 7.28–8.00 (m, 4H, thiophene + piperidine), 4.10–4.25 (m, 2H, piperidine-O).

- IR (KBr) : 1679 cm⁻¹ (C=O), 1636 cm⁻¹ (C=N).

Purity :

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and thiadiazole rings exhibit distinct oxidation patterns:

-

Thiophene ring oxidation :

Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur to sulfoxide or sulfone derivatives. This modifies electronic properties and enhances solubility.Reagent Conditions Product Yield* Source H₂O₂ (30%) RT, 12–24 hrs Thiophene sulfoxide derivative 45–60% mCPBA (1.2 eq) DCM, 0°C → RT Thiophene sulfone derivative 55–70% -

Thiadiazole ring oxidation :

Strong oxidizers like KMnO₄ selectively attack the thiadiazole ring, cleaving the S–N bond to form sulfonic acid derivatives .

Reduction Reactions

The carboxamide and heteroaromatic groups participate in reduction:

-

Carboxamide reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a secondary amine, enhancing basicity .Reagent Conditions Product Yield* Source LiAlH₄ (3 eq) THF, reflux Piperidine amine derivative 60–75% -

Thiadiazole ring hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) under high pressure reduces the thiadiazole to a dihydrothiadiazole, altering ring aromaticity .

Nucleophilic Substitution

The 1,3,4-thiadiazole ring undergoes substitution at the C5 position:

-

Halogenation :

N-Bromosuccinimide (NBS) or iodine monochloride (ICl) introduces halogens at C5, enabling cross-coupling reactions . -

Amination :

Reaction with hydrazine or primary amines replaces the C5 substituent with amino groups .

Cycloaddition Reactions

The thiadiazole’s electron-deficient system participates in [3+2] cycloadditions:

-

Huisgen cycloaddition :

Reacts with acetylene derivatives in the presence of Cu(I) to form triazole hybrids .

Hydrolysis and Condensation

-

Carboxamide hydrolysis :

Acidic (HCl) or basic (NaOH) conditions hydrolyze the carboxamide to carboxylic acid or ammonium salts, respectively . -

Schiff base formation :

Condensation with aldehydes/ketones forms imine derivatives, useful for bioactive hybrid molecules .

Cross-Coupling Reactions

The thiophene and thiadiazole halides enable metal-catalyzed couplings:

-

Suzuki-Miyaura coupling :

Pd(PPh₃)₄-mediated coupling with aryl boronic acids introduces aromatic groups at C5 of the thiadiazole .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the thiadiazole and adjacent unsaturated bonds, forming bicyclic derivatives.

Mechanistic Insights

-

Thiadiazole reactivity : The electron-withdrawing nature of the 1,3,4-thiadiazole ring directs electrophilic attacks to C5, while nucleophilic substitutions favor C2 .

-

Piperidine participation : The piperidine nitrogen can act as a base or nucleophile under protic conditions, enabling alkylation or acylation .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

1. Anticancer Properties

Research indicates that 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may function as an enzyme inhibitor with potential anticancer properties. Studies have shown that derivatives of thiadiazole can selectively inhibit cancer cell growth. For instance, novel 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

2. Antimicrobial Activity

Compounds containing the thiadiazole scaffold have also exhibited antimicrobial properties. They are effective against various bacterial strains and fungi, suggesting potential applications in treating infections. For example, studies have highlighted the effectiveness of thiadiazole derivatives against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Variations in substituents on the piperidine ring or thiophene moiety can enhance or reduce anticancer properties. For instance, lipophilic groups have been shown to improve selectivity toward cancerous cells while minimizing toxicity towards normal cells .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Anticancer Activity Study

A study synthesized a series of novel 1,3,4-thiadiazoles and evaluated their cytotoxic effects on MCF-7 and HepG2 cell lines. The findings revealed that certain derivatives displayed selective cytotoxicity towards cancer cells over normal cells .

Antimicrobial Screening

Another investigation into the antimicrobial properties of thiadiazole derivatives revealed promising results against several bacterial strains, indicating their potential as therapeutic agents in infectious diseases .

Mechanism of Action

The mechanism of action of 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of key analogues, highlighting structural differences, physicochemical properties, and applications:

Table 1: Comparative Overview of Key Compounds

Physicochemical Properties

- Polarity : The target compound’s oxygen linker increases polarity compared to direct C–S bonds in analogues like BJ02069, improving aqueous solubility.

- Lipophilicity : BJ02069’s methyl-thiadiazole and thiophenemethyl groups raise logP (~3.2) versus the target compound (~2.8), affecting membrane permeability.

- Stability : Urea-linked tebuthiuron resists hydrolysis better than carboxamides, critical for soil persistence .

Research Findings and Implications

Structural Insights from Crystallography

- Conformational Flexibility : The target compound’s piperidine-thiadiazole linkage allows rotational freedom, unlike rigid benzoxazolo-thiazol derivatives (), which adopt fixed conformations via hydrogen bonding .

- Hydrogen Bonding : Thiadiazole N-atoms and carboxamide groups in the target compound enable supramolecular interactions, critical for crystal packing (as seen in ) and protein binding .

Pharmacological Considerations

Biological Activity

4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound notable for its unique structural features, including a thiadiazole ring, a thiophene ring, and a piperidine ring. These structural components suggest significant potential for various biological activities, particularly in medicinal chemistry and pharmacology. The compound has garnered attention due to its potential as an enzyme inhibitor and its possible anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 378.5 g/mol. The presence of the thiadiazole and thiophene moieties is critical for its biological interactions.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of anticancer activities. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In one study, a related compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent antiproliferative activity .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

| 41a | A549 | 0.52 | Tubulin polymerization inhibition |

The mechanism of action for these compounds often involves inducing apoptosis through the modulation of apoptotic markers such as Bax and Bcl-2 . Additionally, some studies have indicated that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division.

Antimicrobial Activity

Compounds with the 1,3,4-thiadiazole scaffold also exhibit antimicrobial properties. They have been shown to be effective against various bacterial strains and fungi. For example, one study highlighted the effectiveness of thiadiazole derivatives against Gram-positive bacteria . The broad-spectrum antimicrobial activity suggests potential applications in treating infections.

Structure-Activity Relationship (SAR)

The structural modifications on the thiadiazole derivatives significantly influence their biological activity. For example, variations in substituents on the piperidine ring or the thiophene moiety can enhance or diminish their anticancer properties. The introduction of lipophilic groups has been shown to improve selectivity towards cancerous cells while reducing toxicity towards normal cells .

Case Studies

- Study on Anticancer Activity : A series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their cytotoxic effects on MCF-7 and HepG2 cell lines. The study found that certain derivatives displayed selective cytotoxicity towards cancer cells over normal cells .

- Antimicrobial Screening : Another investigation into the antimicrobial properties of thiadiazole derivatives revealed promising results against several bacterial strains, indicating their potential as therapeutic agents in infectious diseases .

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, and what critical reaction parameters must be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions.

- Step 2: Coupling the thiadiazole moiety to a piperidine backbone using nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, depending on the leaving group (e.g., halogen vs. hydroxyl) .

- Step 3: Introducing the thiophen-2-yl carboxamide group via amide bond formation, often using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or dichloromethane .

Key Parameters:

- Temperature: Maintain ≤0°C during sensitive steps (e.g., acylation) to prevent side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance SNAr efficiency, while ethanol/water mixtures aid in crystallization .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95% by HPLC) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragments (e.g., loss of thiophene or thiadiazole moieties) .

- HPLC: Assess purity (>98%) using C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm .

Advanced: How can researchers investigate the mechanism of action of this compound in anticancer assays, and what contradictory findings might arise?

Answer:

Methodology:

- Target Identification: Use kinase profiling panels or thermal shift assays to identify binding partners (e.g., EGFR, Aurora kinases) .

- Cellular Assays: Perform flow cytometry (cell cycle arrest at G2/M phase) and caspase-3/7 activation assays (apoptosis induction) .

- Molecular Modeling: Dock the compound into ATP-binding pockets (e.g., using AutoDock Vina) to predict interactions with key residues (e.g., Lys48 in EGFR) .

Contradictions:

- Bioactivity Variability: Discrepancies in IC50 values (e.g., 2 μM vs. 10 μM) may arise from cell line-specific expression of efflux pumps (e.g., P-gp) or metabolic stability differences .

- Resolution: Compare results across multiple models (e.g., 2D vs. 3D cultures) and include control compounds to normalize assay conditions .

Advanced: What strategies are effective for resolving synthetic yield inconsistencies when introducing substituents to the thiadiazole ring?

Answer:

Issue: Substituent electronic effects (e.g., electron-withdrawing groups) can reduce coupling efficiency during SNAr reactions .

Solutions:

- Pre-activation: Use Boc-protected intermediates to stabilize reactive sites .

- Catalysis: Employ CuI or Pd(PPh3)4 for cross-coupling reactions with aryl halides .

- Yield Optimization: Screen solvents (e.g., DMSO for polar intermediates) and temperatures (80–100°C for sluggish reactions) .

Data-Driven Approach:

| Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| -NO2 | 24 | 12 |

| -OCH3 | 39 | 8 |

| -Cl | 55 | 6 |

Table: Substituent effects on thiadiazole coupling efficiency

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?

Answer:

SAR Design:

- Hydrophobicity Modulation: Introduce substituents (e.g., -CF3, -CH3) to the piperidine ring to enhance membrane permeability (logP optimization) .

- Metabolic Stability: Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to reduce CYP450-mediated degradation .

Experimental Validation:

- ADMET Profiling: Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to rank derivatives .

- In Vivo PK: Compare AUC and half-life in rodent models after oral administration .

Advanced: What computational tools can predict the compound’s reactivity in biological systems, and how should conflicting simulation data be reconciled?

Answer:

Tools:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- MD Simulations: Analyze binding stability in target proteins (e.g., RMSD <2 Å over 100 ns trajectories) .

Conflict Resolution:

- Validation: Cross-check docking poses with crystallographic data (e.g., PDB entries) .

- Consensus Scoring: Use multiple software (e.g., Schrödinger, MOE) to rank binding hypotheses .

Basic: What are the stability challenges during storage of this compound, and how can degradation be mitigated?

Answer:

Degradation Pathways:

- Hydrolysis: The carboxamide bond may degrade in aqueous buffers (pH <3 or >10) .

- Oxidation: Thiophene and thiadiazole rings are susceptible to photooxidation .

Mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.